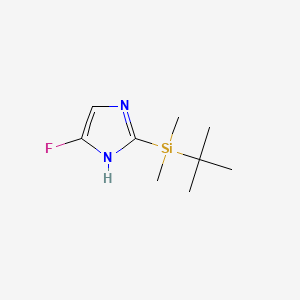

tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane

Description

tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane is a silicon-containing heterocyclic compound featuring a 5-fluoroimidazole core protected by a tert-butyldimethylsilyl (TBS) group. This structural motif is significant in medicinal chemistry, as imidazole derivatives are known for their biological activity, particularly in enzyme inhibition and receptor binding. The TBS group enhances stability and modulates lipophilicity, making the compound suitable for synthetic intermediates or bioactive molecules.

Synthesis of such compounds often involves palladium-catalyzed coupling reactions under inert atmospheres, as seen in analogous diimidazole derivatives (e.g., tert-butyl-(5-(1-(4,4-dimethylpentyl)-5-(naphthalen-2-yl)-2'-((trimethylsilyl)ethynyl)-1H,3'H-[2,4'-biimidazol]-3'-yl)pentyl)-(methyl)carbamate), synthesized using Pd(PPh₃)₂Cl₂ and CuI in THF/TEA solvents .

Properties

Molecular Formula |

C9H17FN2Si |

|---|---|

Molecular Weight |

200.33 g/mol |

IUPAC Name |

tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethylsilane |

InChI |

InChI=1S/C9H17FN2Si/c1-9(2,3)13(4,5)8-11-6-7(10)12-8/h6H,1-5H3,(H,11,12) |

InChI Key |

OMTNWGNVMHFFRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=NC=C(N1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane typically involves multi-step organic reactions. One possible route could involve the fluorination of an imidazole precursor, followed by the introduction of the tert-butyl and dimethylsilyl groups through appropriate organometallic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

Reduction: Reduction reactions could be used to modify the imidazole ring or other parts of the molecule.

Substitution: The fluorine atom on the imidazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The fluorinated imidazole ring could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine and imidazole moieties is often associated with enhanced biological activity and metabolic stability.

Industry

In industrial applications, tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. The fluorinated imidazole ring could engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions could modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl-Silane Derivatives

tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane (CAS 169619-83-4)

- Molecular Formula : C₁₂H₁₈Cl₂OSi

- Molecular Weight : 277.26 g/mol

- Key Features: Replaces the imidazole ring with a dichlorophenoxy group.

- Properties: Higher molecular weight and halogenated aromatic system enhance electrophilicity but reduce solubility compared to the fluoroimidazole derivative. No direct biological data reported, but halogenated phenols are often used in agrochemicals .

tert-Butyl-(2-ethoxyethoxy)dimethylsilane

Imidazole Derivatives with tert-Butyl Groups

4-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole derivatives (5{87}–5{90})

- Key Features: Amino acid conjugates with tert-butoxycarbonyl (Boc) protection.

- Synthesis : Multi-step routes involving carbamate and amide bond formation.

- Biological Relevance: Potential protease or kinase inhibitors due to peptide-like backbones, contrasting with the silane-based target compound .

2-(5-substituted-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazoles (5a-f, 6a-f)

Heterocyclic Analogues with Similar Bioactivity

tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS 1377049-84-7)

- Similarity Score : 0.73 (structural resemblance via benzimidazole and Boc group).

- Key Differences : Piperidine ring introduces basicity, while the absence of silicon may alter membrane permeability .

Diimidazole Analogues (e.g., Dim3, Dim23)

Comparative Data Table

*Estimated based on analogous silane compounds.

Key Findings and Implications

- Structural Effects : The TBS group in the target compound improves stability and lipophilicity, crucial for drug delivery, whereas halogenated or aliphatic silane derivatives prioritize industrial applications.

- Synthetic Routes : Palladium catalysis is common for imidazole-silane hybrids, while acid-catalyzed methods dominate benzimidazole syntheses .

- Bioactivity: The 5-fluoroimidazole core enhances receptor binding specificity, as evidenced by PCSK9-LDLR assays, contrasting with non-bioactive silane derivatives like tert-butyl-(2-ethoxyethoxy)dimethylsilane .

Biological Activity

tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane (CAS: 2891597-81-0) is a silane compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane is . The compound features a tert-butyl group, a fluorinated imidazole ring, and dimethylsilyl functionality, which may influence its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2891597-81-0 |

| Molar Mass | 232.33 g/mol |

Synthesis

The synthesis of tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane can be achieved through various methods involving the reaction of imidazole derivatives with tert-butyl and dimethylsilyl groups. Specific synthetic pathways may enhance the yield and purity of the compound.

Anticancer Properties

Research indicates that compounds containing imidazole rings exhibit significant anticancer activity. For instance, derivatives similar to tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane have shown inhibition against various cancer cell lines. A case study demonstrated that related compounds had IC50 values in the low nanomolar range against HL60 and HCT116 cell lines, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Related Imidazole Derivative | HL60 | 8.3 |

| Related Imidazole Derivative | HCT116 | 1.3 |

The biological activity of tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane may be attributed to its ability to interact with specific kinases involved in tumor proliferation and survival. Studies suggest that imidazole derivatives can selectively inhibit kinases such as CDK2 and BRAF, contributing to their anticancer effects .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds similar to tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane exhibit favorable pharmacokinetic properties, including good oral bioavailability and acceptable toxicity profiles in preclinical models . This enhances their potential as therapeutic agents.

Case Study: In Vivo Efficacy

In vivo studies involving animal models have demonstrated that certain imidazole derivatives can significantly reduce tumor size when administered at specific dosages, further supporting their role as potential anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.